molecular formula C11H12BrFO2 B13631141 2-(3-Bromo-2-fluoro-6-methylphenyl)-2-methylpropanoicacid

2-(3-Bromo-2-fluoro-6-methylphenyl)-2-methylpropanoicacid

Cat. No.: B13631141
M. Wt: 275.11 g/mol
InChI Key: FTJUNKVVXVQEPK-UHFFFAOYSA-N
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Description

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid: shares similarities with other halogenated aromatic compounds, such as:

Uniqueness

The unique combination of bromine, fluorine, and methyl groups in 2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid distinguishes it from other similar compounds. This specific arrangement can result in distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

2-(3-bromo-2-fluoro-6-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-6-4-5-7(12)9(13)8(6)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

FTJUNKVVXVQEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C(C)(C)C(=O)O

Origin of Product

United States

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